

1,10-Phenanthrolin-5-amine molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,10-Phenanthrolin-5-amine

Cat. No.: B135153

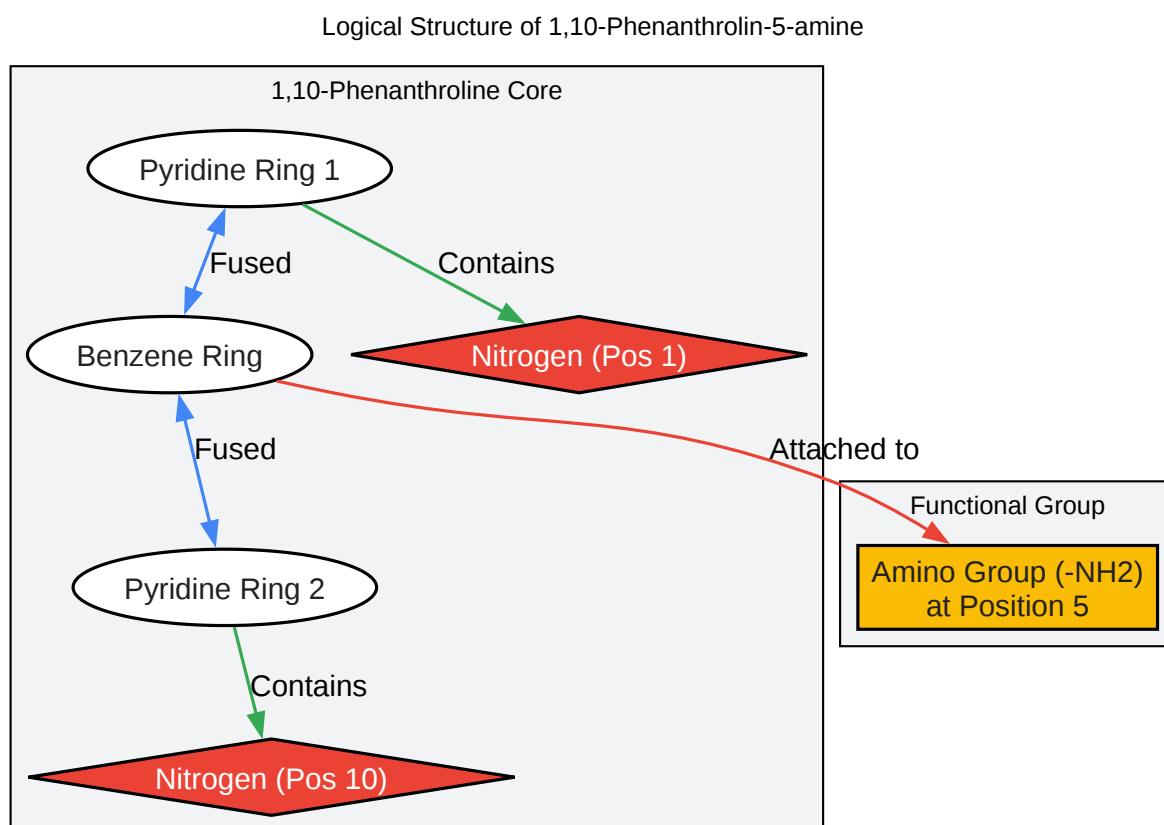
[Get Quote](#)

An In-depth Technical Guide to **1,10-Phenanthrolin-5-amine**: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of **1,10-Phenanthrolin-5-amine**, a heterocyclic aromatic organic compound of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, chemical formula, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in coordination chemistry and biomedicine.

Molecular Structure and Chemical Formula

1,10-Phenanthrolin-5-amine is a derivative of 1,10-phenanthroline, featuring an amine group (-NH₂) substituted at the 5-position of its tricyclic aromatic framework.^[1] This structure consists of three fused rings, with two nitrogen atoms located at positions 1 and 10.^[1] The planar nature of the phenanthroline core is a key feature influencing its chemical interactions, particularly its ability to function as a ligand.^{[2][3]}


The presence of the amino group and the nitrogen atoms in the heterocyclic rings allows **1,10-Phenanthrolin-5-amine** to act as a chelating agent, forming stable complexes with various transition metals.^{[1][4]}

Molecular Identifiers:

- Chemical Name: **1,10-phenanthrolin-5-amine**^[5]

- Synonyms: 5-Amino-1,10-phenanthroline, (1,10)Phenanthrolin-5-Ylamine[1]
- CAS Number: 54258-41-2[5][6]
- Molecular Formula: C₁₂H₉N₃[5][6]
- SMILES: c1cc2cc(c3cccnc3c2nc1)N[1][3]
- InChI: InChI=1S/C12H9N3/c13-10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,13H2[3][5]

Below is a diagram representing the logical structure of the **1,10-Phenanthrolin-5-amine** molecule.

[Click to download full resolution via product page](#)

Caption: Logical components of the **1,10-Phenanthrolin-5-amine** molecule.

Physicochemical and Spectroscopic Properties

1,10-Phenanthrolin-5-amine is typically a crystalline solid, appearing as a brown to orange or white to light-yellow substance.[\[2\]](#)[\[7\]](#) It exhibits slight solubility in water but has good solubility in various organic solvents.[\[7\]](#) A summary of its key properties is presented in the tables below.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	195.22 g/mol	[5] [6]
Melting Point	254-258 °C	[2] [6] [7]
Appearance	Brown to Orange Solid	[2]
XLogP3	1.8	[5] [8]
Hydrogen Bond Donor Count	1	[8]
Hydrogen Bond Acceptor Count	3	[8]
Topological Polar Surface Area	51.8 Å ²	[5] [8]

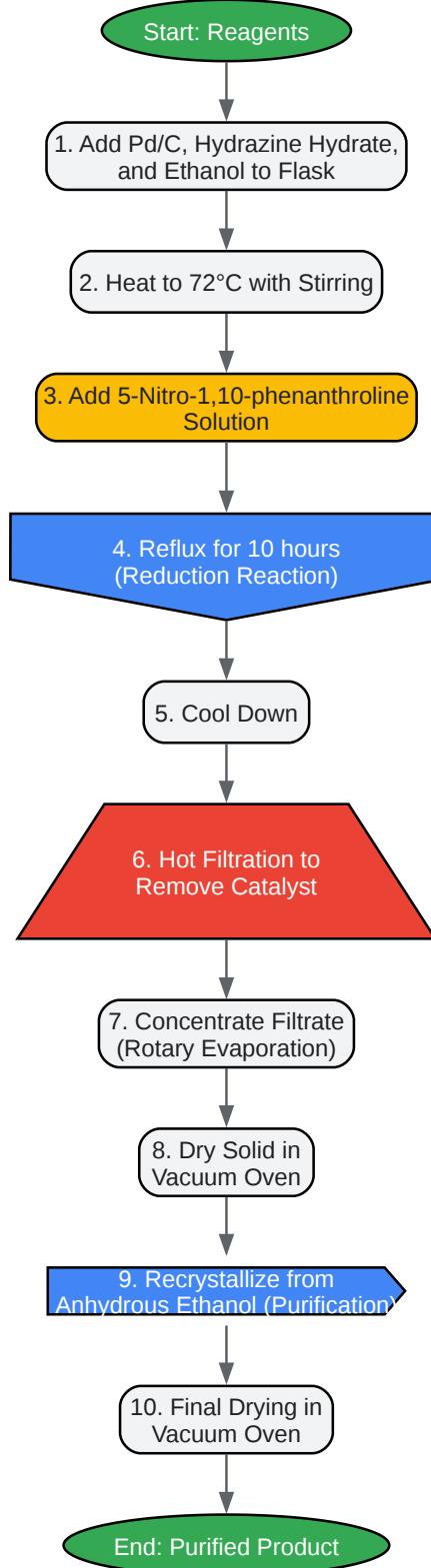
Table 2: Spectroscopic and Mass Spectrometry Data

Data Type	Value	Reference(s)
Exact Mass	195.079647300 Da	[5] [8]
Monoisotopic Mass	195.079647300 Da	[3] [5] [8]
UV Absorption Maxima	280 nm, 340 nm (in specific conditions)	[9]
Acidity Constant (pKa ₁)	5.78 (protonation on ring nitrogen)	[10]
Acidity Constant (pKa ₂)	1.11 (protonation on amino group, calculated from -log K = 6.89 for 2H ⁺)	[10]

Experimental Protocols: Synthesis

A common and effective method for synthesizing **1,10-Phenanthrolin-5-amine** is through the chemical reduction of its precursor, 5-Nitro-1,10-phenanthroline. A detailed experimental protocol is outlined below.[\[2\]](#)

Protocol: Reduction of 5-Nitro-1,10-phenanthroline


- Objective: To synthesize **1,10-Phenanthrolin-5-amine**.
- Reagents:
 - 5-Nitro-1,10-phenanthroline (9 mmol, 2.03 g)
 - 10% Palladium-carbon (Pd/C) catalyst (0.64 g)
 - 80% Hydrazine hydrate (4.85 g)
 - Anhydrous ethanol
- Apparatus:
 - 250 mL three-neck flask

- Reflux condenser
- Heated thermostatic magnetic stirrer with oil bath
- Rotary evaporator
- Vacuum oven
- Procedure:
 - To a 250 mL three-neck flask, add the 10% palladium-carbon catalyst (0.64 g), 80% hydrazine hydrate (4.85 g), and 20.0 mL of anhydrous ethanol.
 - Install a reflux condenser and seal the other two ports. Place the setup in an oil bath on a heated magnetic stirrer.
 - Set the oil bath temperature to 72 °C and begin stirring.
 - In a separate flask, dissolve 5-nitro-1,10-phenanthroline (2.03 g) in 40 mL of anhydrous ethanol.
 - Once the oil bath reaches 72 °C, quickly add the dissolved 5-nitro-1,10-phenanthroline solution to the three-neck flask.
 - Allow the reaction to proceed for 10 hours under reflux.
 - After 10 hours, stop the heating and let the mixture cool for approximately 1 hour.
 - Heat the oil bath again to 60 °C to redissolve any precipitate.
 - Pour the hot solution through a thermal filter to remove the catalyst, washing the residue with anhydrous ethanol (approximately 5 times).
 - Collect the filtrate and concentrate it using a rotary evaporator to remove the solvent, which yields a yellow solid.
 - Dry the solid in a vacuum oven at 60 °C for 12 hours.

- For further purification, recrystallize the product from anhydrous ethanol, filter, and dry under vacuum at 60 °C for 12 hours.
- Yield: This protocol can yield 1.28 g of yellow-brown **1,10-Phenanthrolin-5-amine** solid powder, corresponding to a 72.9% yield.[\[2\]](#)

The following diagram illustrates the workflow for this synthesis protocol.

Synthesis Workflow of 1,10-Phenanthrolin-5-amine

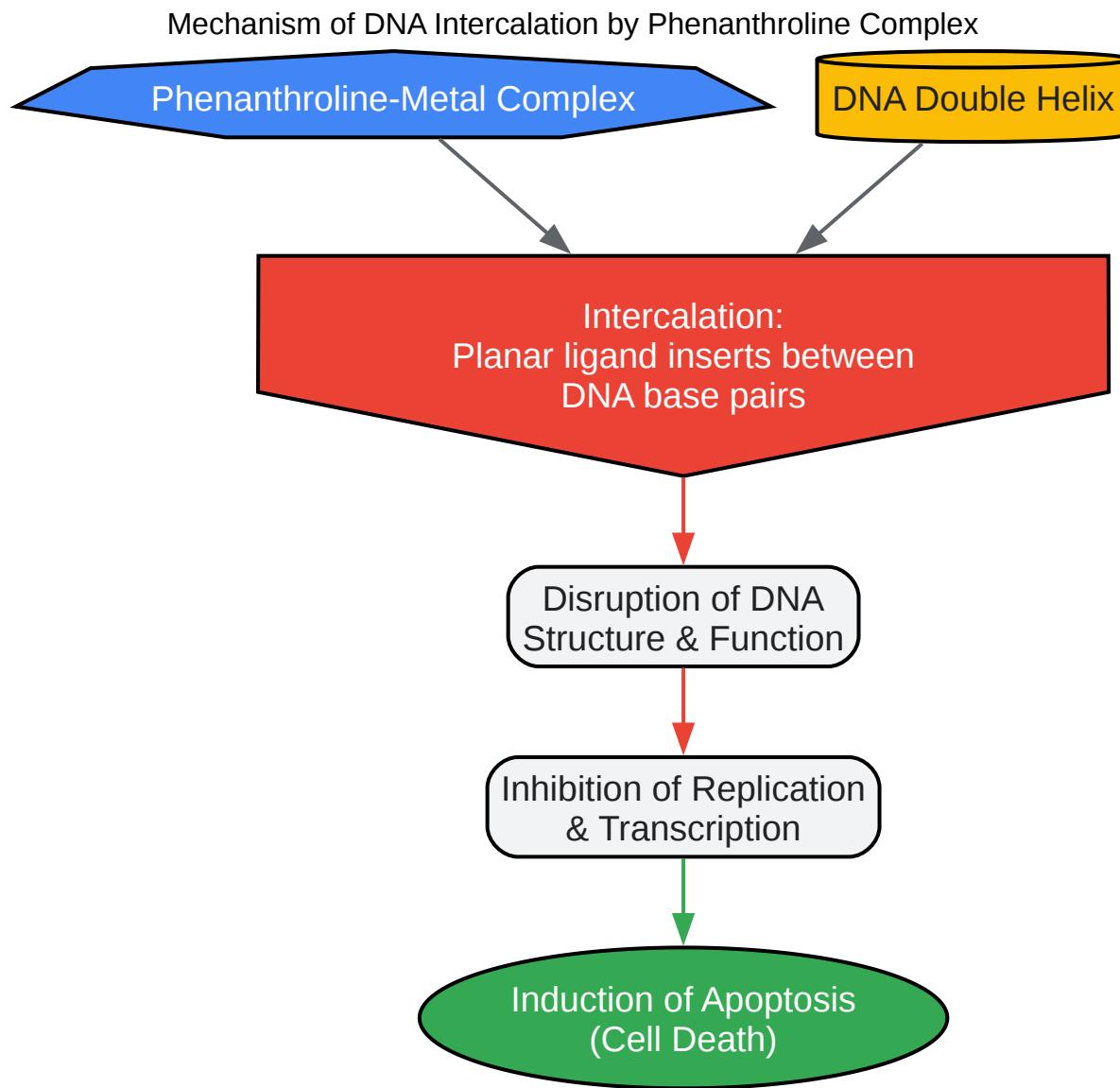
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1,10-Phenanthrolin-5-amine** via reduction.

Applications in Research and Drug Development

The unique structural and chemical properties of **1,10-Phenanthrolin-5-amine** make it a versatile compound with numerous applications.

- Coordination Chemistry: It is widely used as an important organic ligand in coordination chemistry.^[7] Its ability to chelate metal ions allows for the formation of stable transition metal complexes, which are studied for applications in catalysis and materials science.^{[1][11]}
- Biosensors: The compound can be used as a mediator for glucose oxidase in the development of biosensors and biofuel cells.^[2]
- Organic Electronics: It is a precursor in the synthesis of materials like bis-[2]
^[12]phenanthrolin-5-yl-pyromellitic diimide (Bphen-PMD), which has applications in organic light-emitting devices (OLEDs).^[2]
- Fluorescent Labeling: **1,10-Phenanthrolin-5-amine** is a potential fluorescent label for the detection of DNA.^{[2][13]}
- Drug Development: The 1,10-phenanthroline scaffold is of significant interest in medicinal chemistry. Derivatives have shown potential anticancer and antibacterial activities.^[14] Metal complexes of 1,10-phenanthroline and its derivatives are particularly explored as therapeutic agents.^{[15][16]} For example, a palladium(II) complex of 5-amino-1,10-phenanthroline demonstrated significant antitumour activity in preclinical studies.^[9]

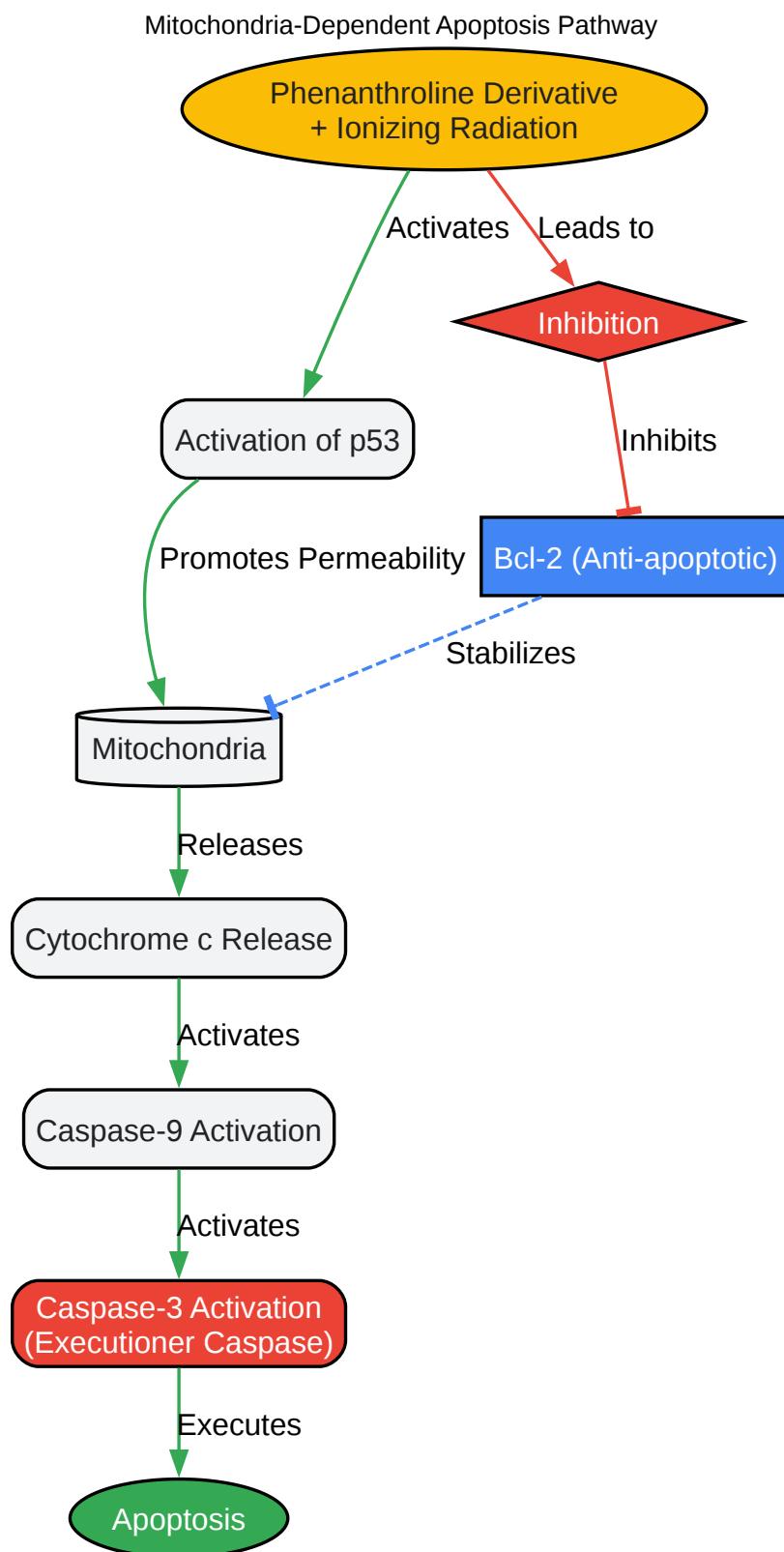

Mechanism of Action in Anticancer Applications

The anticancer properties of 1,10-phenanthroline derivatives, including **1,10-Phenanthrolin-5-amine**, often stem from their interactions with DNA or their ability to disrupt key cellular pathways.

DNA Intercalation

The planar aromatic structure of the phenanthroline ligand allows it and its metal complexes to insert between the base pairs of the DNA double helix.^{[2][3][7]} This intercalation can disrupt DNA replication and transcription, leading to an inhibition of cancer cell proliferation and

inducing cell death.[13] This mechanism is a primary focus for the design of new inorganic drugs.[3]


[Click to download full resolution via product page](#)

Caption: The process of DNA intercalation by a phenanthroline-based complex.

Induction of Apoptosis via Signaling Pathways

Certain derivatives of 1,10-phenanthroline have been shown to induce apoptosis (programmed cell death) in cancer cells by modulating specific signaling pathways. For instance, a phenanthroline derivative was found to sensitize hepatocellular carcinoma cells to radiation by

inducing mitochondria-dependent apoptosis.[12] This pathway involves the activation of p53, a decrease in the anti-apoptotic protein Bcl-2, the release of cytochrome c from mitochondria, and the subsequent activation of caspase-3, a key executioner of apoptosis.[12] Other derivatives may act by inhibiting the PI3K/AKT/mTOR pathway or by inhibiting proteasome activity, which also leads to apoptosis.[6][8][14]

[Click to download full resolution via product page](#)

Caption: Signaling pathway for mitochondria-dependent apoptosis induced by a phenanthroline derivative.

Safety and Handling

1,10-Phenanthrolin-5-amine is harmful if swallowed and causes serious eye damage.[5][8] It may also cause an allergic skin reaction.[5] Standard laboratory safety precautions, including the use of suitable protective clothing, gloves, and eye/face protection, are essential when handling this compound.[7] It should be stored away from ignition sources and oxidizing agents.[7]

Conclusion

1,10-Phenanthrolin-5-amine is a compound with a rich chemical profile, stemming from its planar, electron-rich aromatic system and its capacity for metal chelation. Its utility spans from fundamental coordination chemistry and materials science to applied fields like biosensing and drug development. For researchers in oncology and medicinal chemistry, the 1,10-phenanthroline scaffold serves as a valuable platform for designing novel therapeutic agents that can interact with biological targets like DNA and key cellular signaling pathways. Further investigation into its derivatives and metal complexes will continue to unlock new possibilities for its application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metallointercalators and Metalloinsertors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. quora.com [quora.com]

- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 9. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor Activity of 2,9-Di-Sec-Butyl-1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in 1,10-phenanthroline ligands for chemosensing of cations and anions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. A phenanthroline derivative enhances radiosensitivity of hepatocellular carcinoma cells by inducing mitochondria-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), $[\text{Ag}_2(\text{phen})_3(\text{mal})] \times 2\text{H}_2\text{O}$, $[\text{Cu}(\text{phen})_2(\text{mal})] \times 2\text{H}_2\text{O}$ and $[\text{Mn}(\text{phen})_2(\text{mal})] \times 2\text{H}_2\text{O}$ (malH_2 =malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,10-Phenanthroline promotes copper complexes into tumor cells and induces apoptosis by inhibiting the proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Self-assembly of novel molecular complexes of 1,10-phenanthroline and 5-amino-1,10-phenanthroline and evaluation of their in vitro antitumour activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [1,10-Phenanthroline-5-amine molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b135153#1-10-phenanthroline-5-amine-molecular-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com